Phenyl(2-phenyl-1,3-benzoxazol-5-yl)methanone
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Overview
Description
2-Phenyl-5-benzoylbenzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry, pharmaceuticals, and industrial chemistry. The structure of 2-Phenyl-5-benzoylbenzoxazole consists of a benzoxazole core with a phenyl group at the 2-position and a benzoyl group at the 5-position, making it a unique and interesting compound for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-benzoylbenzoxazole typically involves the condensation of 2-aminophenol with benzoyl chloride and phenylboronic acid under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of 2-Phenyl-5-benzoylbenzoxazole follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale chromatography or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-benzoylbenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nitrating agents, sulfonating agents; reactions are conducted in the presence of catalysts such as iron or aluminum chloride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted benzoxazole compounds .
Scientific Research Applications
2-Phenyl-5-benzoylbenzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, including polymers and dyes, due to its photophysical properties
Mechanism of Action
The mechanism of action of 2-Phenyl-5-benzoylbenzoxazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a simpler structure, lacking the phenyl and benzoyl groups.
2-Phenylbenzoxazole: Similar structure but without the benzoyl group at the 5-position.
5-Benzoylbenzoxazole: Similar structure but without the phenyl group at the 2-position.
Uniqueness
2-Phenyl-5-benzoylbenzoxazole is unique due to the presence of both phenyl and benzoyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
82593-17-7 |
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Molecular Formula |
C20H13NO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
phenyl-(2-phenyl-1,3-benzoxazol-5-yl)methanone |
InChI |
InChI=1S/C20H13NO2/c22-19(14-7-3-1-4-8-14)16-11-12-18-17(13-16)21-20(23-18)15-9-5-2-6-10-15/h1-13H |
InChI Key |
IUDZBZPEXHKRQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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